![molecular formula C17H17FN2O3S B2665861 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide CAS No. 941994-25-8](/img/structure/B2665861.png)
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide
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Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide, also known as DB844, is a novel compound that has been synthesized for its potential use in treating parasitic infections. In recent years, there has been a growing need for new drugs to combat parasitic infections, as many of the existing drugs are becoming less effective due to the development of drug resistance. DB844 has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective against a broad range of parasites.
Scientific Research Applications
Antimicrobial Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide, and related compounds, have been explored for their antimicrobial properties. Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidine rings, which demonstrated promising antimicrobial activity against a range of bacterial and fungal strains. The presence of a fluorine atom in these compounds was essential for enhancing antimicrobial efficacy, with certain derivatives showing significant activity at minimal inhibitory concentrations (MICs) against bacteria and fungi (Desai, Rajpara, & Joshi, 2013). This research suggests that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide could be a valuable scaffold for developing new antimicrobial agents.
Anticancer Applications
The potential anticancer applications of compounds related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide have also been investigated. Penthala, Reddy Yerramreddy, and Crooks (2011) evaluated novel substituted imidazolidin-2,4-diones and thiazolidin-4-ones for in vitro cytotoxicity against a panel of human tumor cell lines. Certain derivatives exhibited potent growth inhibition, indicating the potential of these compounds as lead structures for anticancer drug development (Penthala, Reddy Yerramreddy, & Crooks, 2011).
Other Pharmacological Applications
Further research has delved into the pharmacological properties of structurally related compounds, focusing on their roles as inverse agonists at specific receptor sites, which could inform the development of treatments for various neurological and psychiatric disorders. For example, Vanover et al. (2006) examined the pharmacological and behavioral profile of a novel 5-HT2A receptor inverse agonist, highlighting its potential as an antipsychotic agent (Vanover et al., 2006).
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12-6-7-15(20-8-3-9-24(20,22)23)11-16(12)19-17(21)13-4-2-5-14(18)10-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXVZRHXDVTKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide |
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